molecular formula C16H17FN2O2 B2643871 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1385360-90-6

2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2643871
CAS No.: 1385360-90-6
M. Wt: 288.322
InChI Key: GOLQEIOMNFLFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring, a methoxy group at the 3-position, and a methyl group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting from 2-fluoropyridine, nitration can be performed to introduce a nitro group, followed by reduction to obtain the corresponding amine.

    Amidation: The amine is then reacted with 2-(3-methoxy-4-methylphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the methoxy and methyl groups on the phenyl ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the methoxy and methyl groups.

    Reduction: Reduced derivatives, potentially affecting the aromatic ring or side chains.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the fluorine atom and the methoxy group can influence the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the methoxy and methyl groups can modulate the compound’s overall hydrophobicity and steric profile.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide: Lacks the methyl group on the phenyl ring.

    2-Fluoro-N-[2-(4-methylphenyl)ethyl]pyridine-4-carboxamide: Lacks the methoxy group on the phenyl ring.

    2-Fluoro-N-[2-(3,4-dimethylphenyl)ethyl]pyridine-4-carboxamide: Contains an additional methyl group on the phenyl ring.

Uniqueness

The unique combination of the fluorine atom, methoxy group, and methyl group in 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide provides distinct chemical and physical properties. This makes it a valuable compound for specific applications where these features are advantageous, such as in the design of selective inhibitors or in the development of materials with tailored properties.

Properties

IUPAC Name

2-fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-11-3-4-12(9-14(11)21-2)5-7-19-16(20)13-6-8-18-15(17)10-13/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLQEIOMNFLFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.